Dexrabeprazole

Description

Properties

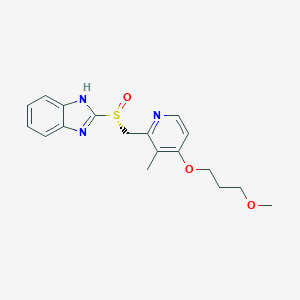

IUPAC Name |

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432680 | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177795-60-7 | |

| Record name | (+)-Rabeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177795-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrabeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexrabeprazole's Mechanism of Action on H+/K+-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexrabeprazole, the dextrorotatory (R)-enantiomer of rabeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] Like other PPIs, it acts as a prodrug that, following systemic absorption, accumulates in the acidic environment of the secretory canaliculi of gastric parietal cells.[1][2] In this acidic milieu, this compound undergoes a rapid, acid-catalyzed conversion to its active form, a reactive sulfenamide derivative.[1][2] This activated species then forms a stable, irreversible covalent bond, specifically a disulfide bridge, with cysteine residues on the luminal surface of the H+/K+-ATPase enzyme.[2][3] This action inactivates the proton pump, the final step in the gastric acid secretion pathway, leading to a profound and sustained reduction in both basal and stimulated acid production.[1] Notably, rabeprazole, and by extension this compound, exhibits a faster onset of action compared to other PPIs, a characteristic attributed to its higher pKa value which allows for more rapid activation.[2][3]

Core Molecular Mechanism

The mechanism of action of this compound on the H+/K+-ATPase is a multi-step process involving targeted accumulation, chemical activation, and irreversible covalent modification.

Activation and Covalent Binding

This compound, as a weak base, freely crosses cell membranes and is systemically distributed. It selectively accumulates in the highly acidic secretory canaliculi of parietal cells. The acidic environment (pH < 2) triggers a two-step protonation of the this compound molecule. The initial protonation of the pyridine nitrogen is followed by a second protonation on the benzimidazole ring. This dual protonation facilitates a chemical rearrangement, converting the inactive prodrug into a highly reactive tetracyclic sulfenamide. This activated form is the key to its inhibitory action.

The sulfenamide then rapidly forms a covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase α-subunit. This irreversible binding locks the enzyme in an inactive conformation, preventing it from pumping H+ ions into the gastric lumen.

References

Synthesis and Characterization of Dexrabeprazole Sodium: A Technical Guide

Abstract

Dexrabeprazole sodium, the R-(+)-enantiomer of rabeprazole, is a potent proton pump inhibitor (PPI) that suppresses gastric acid secretion. Its stereospecificity is crucial for its enhanced pharmacological profile. This technical guide provides an in-depth overview of the synthesis and characterization of this compound sodium, intended for researchers, scientists, and professionals in drug development. The document details the core synthetic strategy, focusing on the critical asymmetric oxidation step to achieve high enantiomeric purity. Furthermore, it outlines comprehensive characterization methodologies, including chromatographic, spectroscopic, and physicochemical techniques. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to serve as a practical resource for laboratory application.

Introduction

This compound sodium is the pharmacologically active R-(+)-enantiomer of the proton pump inhibitor, rabeprazole.[1] As a member of the substituted benzimidazole class, it is used in the treatment of acid-related gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase enzyme system, commonly known as the gastric proton pump, located at the secretory surface of gastric parietal cells.[1][3] This targeted action blocks the final step in gastric acid production.[3]

The development of this compound represents a "racemic switch" from its parent compound, rabeprazole. Research indicates that the R-enantiomer possesses a distinct pharmacokinetic profile and that its pharmacological action is stronger than the S-enantiomer or the racemate.[1][4] This enhanced efficacy allows for effective treatment at lower doses, potentially improving the therapeutic index.[5] The synthesis of a single, optically pure enantiomer requires a stereoselective approach, making the synthetic and analytical methodologies critical for ensuring the quality, purity, and potency of the final active pharmaceutical ingredient (API).

Synthesis of this compound Sodium

The synthesis of this compound sodium is a multi-step process that hinges on the creation of a thioether intermediate, followed by a crucial enantioselective oxidation to establish the chiral sulfoxide center, and concluding with the formation of the sodium salt.[4][6]

Overall Synthetic Strategy

The common synthetic route begins with the condensation of two key intermediates: 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride and 2-mercaptobenzimidazole. This reaction forms the rabeprazole thioether. The thioether then undergoes an asymmetric oxidation, which selectively converts the prochiral sulfide into the desired (R)-sulfoxide, this compound. Finally, the this compound base is treated with a sodium source, such as sodium hydroxide, to yield this compound sodium.[4][7]

Experimental Protocols

Protocol 2.2.1: Synthesis of Rabeprazole Thioether Intermediate

This protocol describes the condensation reaction to form 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzo[d]imidazole.

-

Dissolve sodium hydroxide in distilled water or an appropriate alcohol solvent.[6]

-

Add 2-Mercaptobenzimidazole to the basic solution and heat the mixture to approximately 45-50°C.[6]

-

Slowly add a solution of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine to the reaction mixture over 2-3 hours.[6]

-

Maintain the temperature and continue stirring for an additional 4 hours to ensure the reaction goes to completion.[6]

-

After completion, cool the mixture, which typically results in the precipitation of the thioether product.

-

Filter the precipitate, wash with water, and dry to obtain the crude rabeprazole sulfide intermediate.

| Reactant/Reagent | Molar Ratio (Example) | Role |

| 2-Mercaptobenzimidazole | 1.0 | Nucleophile |

| 2-Chloromethyl Pyridine Derivative | ~1.0 | Electrophile |

| Sodium Hydroxide | >2.0 | Base |

| Water / Ethanol | - | Solvent |

Protocol 2.2.2: Asymmetric Oxidation to this compound

This critical step establishes the chirality of the molecule. The use of a chiral titanium complex is a common and effective method.[1][7]

-

In an appropriate organic solvent (e.g., toluene), prepare the chiral titanium complex by reacting titanium(IV) isopropoxide with a chiral ligand, such as (+)-diethyl-L-tartrate (DET).[1][8]

-

Add the rabeprazole thioether intermediate to the catalyst solution at a controlled temperature, for instance, between 50°C and 60°C.[8]

-

Introduce a base to the reaction mixture.[8]

-

Add the oxidizing agent, such as cumene hydroperoxide, dropwise while maintaining the temperature.[7]

-

Monitor the reaction progress using a suitable analytical technique like HPLC until the starting material is consumed.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the this compound base into an organic solvent, wash, and concentrate to isolate the product. Further purification may be performed if necessary.

| Reactant/Reagent | Role |

| Rabeprazole Thioether | Substrate |

| Titanium(IV) Isopropoxide | Catalyst Precursor |

| (+)-Diethyl-L-tartrate | Chiral Ligand |

| Cumene Hydroperoxide | Oxidizing Agent |

| Base | Activator/Co-catalyst |

| Toluene | Solvent |

Protocol 2.2.3: Formation of this compound Sodium Salt

This final step converts the active base into its more stable and soluble sodium salt.[7]

-

Dissolve the purified this compound base in a suitable solvent, such as ethanol or ethyl acetate.[9][10]

-

Prepare a solution of sodium hydroxide in a compatible solvent (e.g., methanolic NaOH or aqueous NaOH).[9]

-

Add the sodium hydroxide solution to the this compound solution and stir.

-

The sodium salt may precipitate directly or can be isolated by adding an anti-solvent (e.g., n-heptane, methyl tert-butyl ether) or by evaporating the solvent.[9][10]

-

Filter the resulting solid, wash with a suitable solvent, and dry under vacuum to obtain this compound sodium.[10]

Characterization of this compound Sodium

Comprehensive characterization is essential to confirm the identity, purity, enantiomeric excess, and physical form of the synthesized this compound sodium.

Chromatographic Methods

Chromatography is the cornerstone for assessing the purity and enantiomeric integrity of this compound.

3.1.1 Chiral Purity and Enantiomeric Separation

Validating the enantiomeric excess is critical. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose.[11][12]

-

Experimental Protocol (Chiral HPLC):

-

Sample Preparation: Accurately weigh the this compound sodium sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter.[11]

-

Chromatographic Conditions: Inject the sample onto a chiral HPLC system. Baseline separation of the R-(+) and S-(-) enantiomers is the goal.[13]

-

Data Analysis: Identify and quantify the peaks corresponding to each enantiomer based on their retention times. Calculate the enantiomeric excess (%ee).

-

-

Experimental Protocol (Chiral CE):

-

Buffer Preparation: Prepare a background electrolyte (BGE) solution, such as 25 mM phosphate buffer at pH 7.0, containing the chiral selector.[12][14]

-

CE Conditions: Perform the separation using optimized voltage, temperature, and injection parameters.

-

Data Analysis: The enantiomers will migrate at different times, allowing for their quantification. The S-enantiomer typically migrates first.[12]

-

| Parameter | HPLC Method | CE Method |

| Stationary Phase / Selector | Chiralpak IC (150 x 4.6 mm, 5 µm)[13] | 15 mM Sulfobutyl-ether-β-CD / 30 mM γ-CD[12] |

| Mobile Phase / Buffer | Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v)[13] | 25 mM Phosphate Buffer (pH 7.0)[12] |

| Flow Rate / Voltage | 1.0 mL/min (typical) | +20 kV[12] |

| Temperature | 35 °C[13] | 18 °C[12] |

| Detection | UV at 282 nm[11] | UV at 210 nm[12] |

3.1.2 Purity and Impurity Profiling (RP-HPLC/UPLC)

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is a rapid and sensitive method to determine the purity of this compound sodium and quantify any related impurities, such as the sulfone, sulfide, or N-oxide analogs.[15][16]

-

Experimental Protocol (RP-UPLC):

-

Sample Preparation: Prepare a sample solution in a suitable diluent.

-

Chromatographic Conditions: Use a gradient elution program for effective separation of the main component from all known and unknown impurities.[15]

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15][17]

-

| Parameter | RP-UPLC Method Example |

| Column | BEH C18 (2.1 x 50 mm), 1.7 µm[15] |

| Mobile Phase A | Phosphate Buffer[15] |

| Mobile Phase B | Mixture of organic solvents (e.g., Acetonitrile/Methanol)[15] |

| Elution | Gradient Program[15] |

| Detection | UV (e.g., 284 nm)[16] |

Spectroscopic Methods

Spectroscopic techniques are used for structural confirmation and quantification.

-

Protocol 3.2.1: Structural Confirmation (NMR, IR, MS): These methods provide definitive structural evidence.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the molecular structure by showing the chemical environment of protons and carbons.

-

Infrared Spectroscopy (IR): IR spectroscopy is used to identify characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that help confirm the structure.[7][18]

-

| Technique | Expected Observations |

| IR (KBr) | Characteristic peaks for N-H, C=N, S=O, and C-O-C stretching. |

| MS (ESI+) | A peak corresponding to the molecular ion [M+H]⁺ for the free base. |

-

Protocol 3.2.2: Quantification (UV-Vis Spectroscopy): A simple method for determining concentration. A first-order derivative spectroscopic method can also be used for analysis in combined dosage forms.[19]

| Parameter | UV-Vis Method Data |

| Wavelength (λmax) | ~266 nm[19] |

| Linearity Range (Example) | 2-36 µg/ml[19] |

| Solvent | Methanol or appropriate buffer |

Physicochemical Characterization

These methods are used to identify the solid-state properties of the API, which can impact stability, solubility, and bioavailability.

-

Protocol 3.3.1: Crystalline Form Analysis (X-Ray Powder Diffraction - XRPD): XRPD is the primary tool for identifying the crystalline form (polymorph) of a substance. This compound sodium can exist as a stable monohydrate crystal form.[10][20]

| This compound Sodium Monohydrate[10][20] |

| Characteristic 2θ Diffraction Peaks (Cu-Kα) |

| 10.5, 13.4, 17.1, 18.0, 18.5, 18.9, 19.5, 23.0, 23.3, 27.1, 31.6 |

-

Protocol 3.3.2: Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) measures thermal transitions as a function of temperature. It is used to determine melting points and detect polymorphic transitions.

| This compound Sodium Monohydrate[10][20] |

| Key Thermal Event |

| Absorption Peak at approx. 148.27°C |

Mechanism of Action

The therapeutic effect of this compound sodium is derived from its ability to potently inhibit gastric acid secretion. This is achieved through a highly specific, covalent inhibition of the H+/K+-ATPase enzyme in gastric parietal cells.

-

Activation: this compound is a prodrug that, after absorption, concentrates in the acidic secretory canaliculi of parietal cells.[1]

-

Conversion: In this highly acidic environment, it undergoes protonation and is rapidly converted into its active form, a cationic sulphenamide derivative.[1]

-

Inhibition: This active metabolite then forms a stable, irreversible disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme.[1]

-

Effect: This covalent binding inactivates the proton pump, thereby blocking the final step of both basal and stimulated gastric acid secretion, leading to a sustained elevation of gastric pH.[1][3]

Conclusion

The synthesis of this compound sodium is a well-defined process where the key to success lies in the highly selective asymmetric oxidation of the thioether intermediate to yield the desired R-(+)-enantiomer. The use of chiral titanium catalysts has proven to be an effective strategy for achieving high enantiopurity. A robust suite of analytical techniques is required for its characterization. Chromatographic methods, particularly chiral HPLC and RP-UPLC, are indispensable for confirming enantiomeric excess and chemical purity. Spectroscopic, thermal, and diffraction analyses provide essential data for structural confirmation and solid-state characterization. The detailed protocols and data presented in this guide serve as a valuable resource for the synthesis, analysis, and quality control of this compound sodium in a research and development setting.

References

- 1. This compound Sodium [benchchem.com]

- 2. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 3. nafdac.gov.ng [nafdac.gov.ng]

- 4. CN105859685A - Method for preparing this compound sodium - Google Patents [patents.google.com]

- 5. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 6. benchchem.com [benchchem.com]

- 7. Improved process of this compound sodium [jcpu.cpu.edu.cn]

- 8. WO2011161421A1 - Salts and polymorphs of this compound - Google Patents [patents.google.com]

- 9. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 10. CN102924434B - this compound sodium monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in this compound Sodium – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Forced degradation method for validating this compound formulation. [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. rjptonline.org [rjptonline.org]

- 20. CN102924434A - this compound sodium monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

Chiral Separation of Rabeprazole Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Like other benzimidazole PPIs, rabeprazole possesses a chiral center at the sulfur atom of its sulfoxide group, leading to the existence of two enantiomers: (R)-(+)-rabeprazole and (S)-(-)-rabeprazole.[3] These enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles, making their separation and individual characterization a critical aspect of drug development and clinical analysis.[3][4][5] This technical guide provides a comprehensive overview of the methodologies for the chiral separation of rabeprazole enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and the drug's mechanism of action are presented to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

Introduction

Rabeprazole is widely prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1][6] It functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[6][7] Although administered as a racemate, studies have indicated potential stereoselectivity in its metabolism and clinical effects.[8][9][10] For instance, the (R)-isomer, dexrabeprazole, has shown potential for improved symptomatic relief and higher healing rates in GERD patients compared to the racemic mixture.[3] This underscores the importance of robust analytical methods for the enantioselective analysis of rabeprazole.

This guide details various established techniques for the successful chiral resolution of rabeprazole enantiomers, providing practical protocols and comparative data to aid in method selection and implementation.

Mechanism of Action: Proton Pump Inhibition

Rabeprazole is a prodrug that requires activation in an acidic environment.[6][11] Upon reaching the acidic canaliculi of gastric parietal cells, it undergoes a pH-dependent conversion to its active sulfenamide form.[6][12] This activated form then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inactivation and the suppression of gastric acid secretion.[1][6]

Caption: Rabeprazole's mechanism of action, from inactive prodrug to proton pump inhibition.

Analytical Methodologies for Chiral Separation

The primary techniques for the chiral separation of rabeprazole enantiomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Supercritical Fluid Chromatography (SFC) has also emerged as a rapid and sensitive alternative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the enantioseparation of rabeprazole in both bulk drug substances and biological matrices. The choice of chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly employed.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Linearity Range | LOD/LOQ (µg/mL) | Reference |

| Chiralpak IC (150 x 4.6 mm, 5 µm) | Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v) | 1.0 | 35 | > 6.0 | - | 0.01 / 0.03 | [13] |

| Chiralpak IC (150 x 4.6 mm, 5 µm) | 10 mM Ammonium Acetate (0.2% Acetic Acid):Acetonitrile (35:65 v/v) | - | - | - | 0.5-400 ng/mL | - | [14] |

| Chiral CD-Ph | 0.5 M Sodium Perchlorate:Acetonitrile (6:4 v/v) | 1.0 | 35 | - | 5-1000 ng/mL | 5 ng/mL | [4][15] |

| CHIRALPAK-AGP | Acetonitrile:Phosphate Buffer (pH 6.0) | - | - | - | 38.4-576 µg/L | 0.2 ng (LOD) | [16] |

Protocol 1: Normal-Phase HPLC for Bulk Drug and Formulations [13]

-

Chromatographic System: HPLC with UV detection.

-

Chiral Stationary Phase: Chiralpak IC (150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of hexane, ethanol, and ethylenediamine in a ratio of 30:70:0.05 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 285 nm.

-

Sample Preparation:

-

Accurately weigh the rabeprazole bulk drug or powdered tablets.

-

Dissolve the sample in the mobile phase to achieve a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Protocol 2: Reversed-Phase HPLC for Human Plasma Samples [4][15]

-

Chromatographic System: HPLC with UV detection.

-

Chiral Stationary Phase: Chiral CD-Ph.

-

Mobile Phase: A mixture of 0.5 M Sodium Perchlorate and Acetonitrile in a ratio of 6:4 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 282 nm.

-

Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of human plasma, add a suitable internal standard (e.g., omeprazole-thioether).

-

Perform solid-phase extraction using an Oasis HLB cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase before injection.

-

Caption: A generalized experimental workflow for the chiral HPLC analysis of rabeprazole.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers an alternative approach with high separation efficiency for rabeprazole enantiomers.[17][18] Chiral selectors, typically cyclodextrins (CDs), are added to the background electrolyte to facilitate enantiomeric recognition. Dual CD systems have proven particularly effective.

| Chiral Selector(s) | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Resolution (Rs) | Migration Order | Reference |

| 15 mM Sulfobutyl-ether-β-CD & 30 mM γ-CD | 25 mM Phosphate Buffer (pH 7.0) | +20 | 18 | 2.53 | S-enantiomer first | [17][18][19] |

| 60 mM (+)-N,N-dimethylephedrinium-bis(trifluoromethanesulfon)imidate | Acetonitrile:Methanol (60:40 v/v) | - | - | - | - | [20] |

-

CE System: Capillary electrophoresis system with UV detection.

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): 25 mM phosphate buffer (pH 7.0) containing 15 mM sulfobutyl-ether-β-CD and 30 mM γ-CD.

-

Applied Voltage: +20 kV.

-

Temperature: 18 °C.

-

Injection: 50 mbar for 3 seconds.

-

Detection Wavelength: 210 nm.

-

Sample Preparation:

-

Dissolve the rabeprazole sample in a suitable solvent (e.g., the BGE or a compatible solvent).

-

Filter or centrifuge the sample if necessary before introduction into the CE system.

-

Caption: Logical relationship of the chiral separation principle in Capillary Electrophoresis.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It often provides faster separations and is considered a "greener" alternative due to the use of supercritical CO₂ as the main mobile phase component.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Linearity Range (ng/mL) | Reference |

| ACQUITY UPC² Trefoil CEL2 | Methanol:CO₂ (30:70 v/v) | 2.5 | 60 | 1-1000 | [21] |

-

Chromatographic System: Acquity UPC² system coupled with a tandem mass spectrometer.

-

Chiral Stationary Phase: ACQUITY UPC² Trefoil CEL2 column.

-

Mobile Phase: A mixture of methanol and CO₂ in a ratio of 30:70 (v/v).

-

Flow Rate: 2.5 mL/min.

-

Column Temperature: 60 °C.

-

Detection: Mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Transitions: m/z 360.0→242.2 for rabeprazole.

-

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, add an internal standard (e.g., (R)-lansoprazole).

-

Add acetonitrile to precipitate proteins.

-

Centrifuge and inject the supernatant.

-

Conclusion

The chiral separation of rabeprazole enantiomers is essential for understanding their individual pharmacokinetic and pharmacodynamic properties, which is crucial for the development of enantiopure drug products and for clinical monitoring. This guide has provided a detailed overview of various analytical techniques, with a focus on HPLC and CE, for the effective enantioseparation of rabeprazole. The tabulated quantitative data and step-by-step experimental protocols offer a practical resource for scientists and researchers. The choice of method will depend on the specific application, available instrumentation, and the matrix being analyzed. The continued development and refinement of these chiral separation methods will further contribute to the advancement of pharmaceutical analysis and drug development.

References

- 1. Rabeprazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Stereoselective and nonstereoselective pharmacokinetics of rabeprazole - an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 13. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 高效液相色谱法测定右旋雷贝拉唑钠的对映体纯度 [lhjyhxfc.mat-test.com]

- 17. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Enantioseparation of rabeprazole and omeprazole by nonaqueous capillary electrophoresis with an ephedrine-based ionic liquid as the chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of rabeprazole enantiomers in dog plasma by supercritical fluid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of Dexrabeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrabeprazole, the (R)-(+)-enantiomer of the proton pump inhibitor rabeprazole, demonstrates a distinct pharmacokinetic profile that has driven the development of stereospecific synthetic routes. This technical guide provides an in-depth overview of the core methodologies for the synthesis of this compound, with a primary focus on the pivotal asymmetric oxidation of the prochiral sulfide precursor. Detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic workflow are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Rabeprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system, commonly known as the proton pump. The molecule possesses a chiral sulfur atom within its sulfoxide group, resulting in the existence of two enantiomers: (R)-(+)-rabeprazole (this compound) and (S)-(-)-rabeprazole.[1] The isolation and synthesis of a single enantiomer, a strategy known as a "racemic switch," is a common practice in pharmaceutical development aimed at optimizing therapeutic outcomes.[2] Preclinical studies have suggested that this compound is more potent than its (S)-counterpart and the racemic mixture in preventing acid-related gastric lesions, indicating a stereoselective pharmacological activity.[2] Consequently, robust and efficient stereospecific synthetic methods are crucial for the production of this chirally pure active pharmaceutical ingredient.

The cornerstone of this compound synthesis lies in the enantioselective oxidation of the prochiral sulfide intermediate, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.[1] This guide will detail the prevalent methodologies for this key transformation, including the preparation of the sulfide precursor and the final salt formation.

Synthetic Pathways

The stereospecific synthesis of this compound can be broadly categorized into two main stages:

-

Synthesis of the Prochiral Sulfide Precursor : The condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride to form the rabeprazole thioether.[3]

-

Asymmetric Oxidation : The enantioselective oxidation of the sulfide to the desired (R)-sulfoxide (this compound).[2]

-

Salt Formation : The conversion of this compound to its sodium salt for pharmaceutical formulation.[4]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Experimental Protocols

Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide)

This protocol is based on the condensation reaction between 2-mercaptobenzimidazole and a substituted pyridine hydrochloride.[3]

Materials:

-

2-Mercaptobenzimidazole

-

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

-

Dichloromethane

-

Polyethylene glycol

-

Purified water

-

Saturated aqueous common salt

Procedure:

-

In a reaction flask, add 200 mL of dichloromethane, 15.92 g (106 mmol) of 2-mercaptobenzimidazole, and 26.6 g (100 mmol) of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.[3]

-

Add 50 g of polyethylene glycol to the mixture and stir the reaction.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform a liquid-liquid extraction. The organic phase is washed with purified water and then with a saturated aqueous common salt solution.[3]

-

The organic layer containing the rabeprazole sulfide is then carried forward to the next step. A patent suggests a yield of 97% with an HPLC purity of 99.3% for a similar process.[2]

Asymmetric Oxidation to this compound

This procedure utilizes a chiral titanium complex to catalyze the enantioselective oxidation of the sulfide precursor.[4]

Materials:

-

Rabeprazole sulfide (from step 3.1)

-

Tetraisopropyl titanate

-

L-(+)-tartaric acid diethyl ester ((+)-DET)

-

Cumene hydroperoxide

-

Toluene

-

Aqueous acetic acid

-

Sodium hydroxide solution

Procedure:

-

Catalyst Formation: A chiral titanium complex is prepared by reacting titanium(IV) isopropoxide with a chiral ligand, such as (+)-diethyl-L-tartrate, in an appropriate organic solvent.[1]

-

Oxidation: The rabeprazole sulfide is dissolved in a suitable solvent such as toluene. The pre-formed chiral catalyst is added.

-

An oxidizing agent, such as cumene hydroperoxide, is then added to the reaction mixture in the presence of a base. The reaction is typically carried out at a controlled temperature.[4]

-

Work-up and Purification:

-

After the reaction is complete, the aqueous phase is washed with dichloromethane.[5]

-

The pH of the aqueous phase is adjusted to 9.4-9.7 with 50% aqueous acetic acid.[5]

-

The product is extracted with dichloromethane.[5]

-

The combined organic phases are then extracted with a 1N NaOH aqueous solution.[5]

-

The aqueous phase is decolorized with activated carbon and filtered.[5]

-

The pH of the filtrate is adjusted to 10.1-10.3 with 50% aqueous acetic acid.[5]

-

The solution is cooled to 5°C and stirred for 12 hours to induce crystallization.[5]

-

The resulting solid this compound is collected by filtration and washed with purified water.[5]

-

Formation of this compound Sodium

Materials:

-

This compound

-

Acetonitrile

-

Sodium hydroxide (NaOH)

-

Methyl tertiary butyl ether (MTBE)

-

Dichloromethane

Procedure:

-

In a reaction vessel, dissolve 35.9 g (100 mmol) of this compound in 200 mL of acetonitrile.[5]

-

Add 4.2 g (105 mmol) of NaOH and stir until the NaOH is completely dissolved.[5]

-

Filter the solution.

-

The filtrate is concentrated under reduced pressure until dry.[5]

-

The residue is dissolved in a mixed solvent of 16.7 kg of methyl tertiary butyl ether and 10.0 kg of dichloromethane.[5]

-

The solution is stirred to ensure complete dissolution and then concentrated under reduced pressure, during which a white powder of this compound sodium precipitates.[5]

-

The solid is collected, washed, and dried to yield the final product.

Quantitative Data

The efficiency of the stereospecific synthesis of this compound is evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the desired (R)-enantiomer. The following table summarizes representative quantitative data from various sources.

| Stage | Key Reagents/Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Purity (%) | Reference |

| Asymmetric Oxidation | Chiral ligand derived from (1S, 2S)-1,2-diphenyl amino ethanol and titanium tetraisopropoxide | Not specified | 94 | Not specified | 99.8 (isomer impurity 0.10%) | [5] |

| Asymmetric Oxidation | Tetraisopropyl titanate and L-(+)-tartaric acid diethyl ester | Cumene hydroperoxide | 79 (total yield for this compound sodium) | Not specified | > 99.5 (HPLC) | [4][6] |

| Asymmetric Oxidation | Chiral ligand derived from (1S, 2S)-1,2-diphenyl amino ethanol and titanium tetraisopropoxide | Not specified | 82 | Not specified | 99.7 (isomer impurity 0.12%) | [5] |

Visualization of Key Processes

Asymmetric Oxidation Workflow

The following diagram illustrates the workflow for the core asymmetric oxidation step.

Conclusion

The stereospecific synthesis of this compound is a well-established process that hinges on the efficient asymmetric oxidation of the corresponding sulfide precursor. The use of chiral titanium catalysts, particularly those derived from diethyl tartrate, in combination with hydroperoxide oxidizing agents, provides a reliable method for achieving high yields and excellent enantioselectivity. The detailed protocols and data presented in this guide offer a valuable resource for the practical implementation and optimization of this compound synthesis in a research and development setting. Further advancements in catalyst design and process optimization may lead to even more efficient and sustainable synthetic routes for this important pharmaceutical agent.

References

- 1. revues.imist.ma [revues.imist.ma]

- 2. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. Improved process of this compound sodium [jcpu.cpu.edu.cn]

- 5. CN105859685A - Method for preparing this compound sodium - Google Patents [patents.google.com]

- 6. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]

In Vitro Activity of Dexrabeprazole versus Rabeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a widely prescribed proton pump inhibitor (PPI), is a racemic mixture of two enantiomers: dexrabeprazole (the R-(+)-enantiomer) and its corresponding S-(-)-enantiomer.[1] this compound is the pharmacologically active enantiomer, demonstrating greater potency and efficacy in the management of acid-related gastrointestinal disorders.[2][3] This technical guide provides an in-depth comparison of the in vitro activity of this compound and racemic rabeprazole, focusing on their mechanism of action, biochemical properties, and the experimental protocols used for their evaluation.

Proton pump inhibitors function by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[2] This inhibition is achieved through a covalent disulfide bond with cysteine residues on the enzyme.[4] The activation of these prodrugs is acid-catalyzed, a critical step that occurs in the acidic environment of the parietal cell secretory canaliculi.[4]

Mechanism of Action: A Stereoselective Perspective

Both this compound and rabeprazole are substituted benzimidazoles that act as prodrugs.[4] As weak bases, they accumulate in the acidic milieu of the parietal cells. Here, they undergo a molecular rearrangement to form a reactive tetracyclic sulfenamide.[4] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[4]

While the fundamental mechanism is the same, preclinical research indicates that this compound is more effective than the S-(-)-enantiomer and the racemic mixture in preventing acid-related gastric lesions, suggesting a stereoselective difference in their pharmacological activity.[2] This enhanced efficacy of this compound is attributed to a potentially more efficient interaction with the target proton pump.[2]

Quantitative Data: A Comparative Analysis

| Parameter | This compound | Rabeprazole | Key Observations |

| pKa | Not explicitly found, but expected to be similar to rabeprazole. | ~5.0 | The higher pKa allows for faster activation at a less acidic pH compared to other PPIs.[4][5] |

| IC50 (H+/K+-ATPase) | Not explicitly found. | Reported to be ~3 times more potent than omeprazole in inhibiting acid secretion in isolated rabbit gastric vesicles.[4][6] | This compound, as the active enantiomer, is expected to have a lower IC50 than racemic rabeprazole. |

| Enzyme Inhibition | Not explicitly found. | In an isolated hog vesicle model, rabeprazole achieved near-maximal inhibition of the proton pump within 5 minutes.[5] | This rapid inhibition is a key characteristic of rabeprazole's in vitro activity. |

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to assess the activity of proton pump inhibitors.

Determination of H+/K+-ATPase Inhibition

This assay measures the direct inhibitory effect of a PPI on the activity of the H+/K+-ATPase enzyme.

Methodology:

-

Preparation of H+/K+-ATPase Vesicles:

-

Gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit stomach) is homogenized in a buffered solution.[4]

-

Microsomal fractions containing H+/K+-ATPase vesicles are isolated through differential centrifugation.[4]

-

The protein concentration of the vesicle preparation is determined using a standard method such as the Bradford assay.[4]

-

-

ATPase Activity Assay:

-

The assay measures the rate of ATP hydrolysis by the H+/K+-ATPase.

-

The reaction mixture typically contains H+/K+-ATPase vesicles, a buffer (e.g., Tris-HCl), MgCl₂, KCl, and an ionophore like valinomycin.[4]

-

The test inhibitor (this compound or rabeprazole) is added at various concentrations.[4]

-

The reaction is initiated by the addition of ATP and allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).[4]

-

The reaction is then stopped.[4]

-

-

Measurement and Analysis:

-

The amount of inorganic phosphate released from ATP hydrolysis is measured.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

Conclusion

References

- 1. Randomized, double-blind, comparative study of this compound 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Sodium [benchchem.com]

- 3. A postmarketing surveillance study of this compound in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dexrabeprazole Sodium Monohydrate

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of dexrabeprazole sodium monohydrate, a key active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals engaged in the study and formulation of this proton pump inhibitor. While a complete single-crystal X-ray diffraction analysis is not publicly available, this guide synthesizes the existing data from patent literature to describe the known crystalline forms, outlines the experimental methodologies for their characterization, and presents a logical workflow for solid-state analysis of pharmaceutical hydrates.

This compound, the (R)-(+)-enantiomer of rabeprazole, is a compound that inhibits gastric acid secretion.[1] Its sodium salt, specifically in its monohydrate form, has been the subject of crystallographic studies to ensure its stability, solubility, and consistent performance in pharmaceutical formulations. The existence of different crystalline forms, or polymorphs, is a critical aspect of pharmaceutical development, as these forms can exhibit distinct physicochemical properties.[2][3]

Crystalline Forms of this compound Sodium Monohydrate

Based on available patent literature, at least two distinct crystalline forms of this compound sodium monohydrate have been characterized, primarily through X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC). For clarity, they are designated here as Form I and Form II.

X-ray Powder Diffraction (XRPD) Data

X-ray powder diffraction is a fundamental technique for the characterization of crystalline solids.[4][5] Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific solid-state structure. The tables below summarize the characteristic diffraction peaks (in degrees 2θ) for the two identified crystal forms of this compound sodium monohydrate.

Table 1: Characteristic XRPD Peaks for this compound Sodium Monohydrate Crystal Form I

| 2θ Angle (°) |

| 9.2 |

| 10.6 |

| 17.1 |

| 18.0 |

| 18.5 |

| 18.8 |

| 19.5 |

| 21.3 |

| 21.5 |

| 22.9 |

| 25.4 |

| 27.1 |

| 29.8 |

| 31.6 |

| 32.6 |

| Data sourced from patent CN104031030A.[6][7] |

Table 2: Characteristic XRPD Peaks for this compound Sodium Monohydrate Crystal Form II

| 2θ Angle (°) |

| 10.5 |

| 13.4 |

| 17.1 |

| 18.0 |

| 18.5 |

| 18.9 |

| 19.5 |

| 23.0 |

| 23.3 |

| 27.1 |

| 31.6 |

| Data sourced from patent CN102924434A.[8][9] |

Differential Scanning Calorimetry (DSC) Data

Differential Scanning Calorimetry is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[10][11] It is used to detect thermal events such as melting, crystallization, and dehydration.[12][13]

Table 3: Thermal Analysis Data for this compound Sodium Monohydrate Crystal Forms

| Crystal Form | Thermal Event | Temperature (°C) |

| Form I | Absorption Peak (Endotherm) | 157.4 |

| Form II | Absorption Peak (Endotherm) | 148.27 |

| Data sourced from patents CN104031030A and CN102924434A.[6][7][8][9] |

The distinct XRPD patterns and different endothermic events observed in DSC analyses strongly suggest the existence of at least two polymorphic forms of this compound sodium monohydrate. These differences in crystal packing and/or hydration state can influence important pharmaceutical properties such as solubility and stability.[7]

Experimental Protocols

The characterization of crystalline pharmaceutical hydrates relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the characterization of this compound sodium monohydrate.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern characteristic of the crystalline solid, which can be used for phase identification, polymorph screening, and assessment of crystallinity.

Methodology:

-

Sample Preparation: A small amount of the this compound sodium monohydrate powder (typically 10-50 mg) is gently packed into a sample holder. The surface of the powder should be smooth and level with the surface of the holder to ensure accurate diffraction angles.

-

Instrument Setup: A powder diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is used. The instrument is calibrated using a standard reference material (e.g., silicon).

-

Data Collection: The sample is irradiated with the X-ray beam, and the detector scans a range of 2θ angles, typically from 3° to 40°. The scan rate is set to an appropriate speed (e.g., 0.03° per second) to obtain a good signal-to-noise ratio.[8]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the positions of the diffraction peaks. These peak positions are then compared to reference patterns to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal transitions of the material, such as dehydration and melting, which are characteristic of a specific crystalline form.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound sodium monohydrate (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent the loss of volatile components during heating.

-

Instrument Setup: A calibrated DSC instrument is used. An empty, sealed aluminum pan is used as a reference. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 80 mL/min).[9]

-

Thermal Program: The sample and reference are heated at a constant rate, for example, 10 °C per minute, over a specified temperature range (e.g., 30 °C to 200 °C).[9]

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. Endothermic or exothermic events appear as peaks in the DSC thermogram. The temperature of the peak maximum and the integrated area of the peak (enthalpy) are determined.

Logical Workflow and Signaling Pathways

The characterization of a pharmaceutical hydrate is a systematic process. The following diagram, generated using Graphviz, illustrates a typical workflow for the solid-state characterization of a new crystalline hydrate.

Caption: Workflow for Pharmaceutical Hydrate Crystal Form Characterization.

Conclusion

The solid-state characterization of this compound sodium monohydrate, as revealed through patent literature, indicates the existence of at least two distinct polymorphic forms. These forms are distinguishable by their unique X-ray powder diffraction patterns and thermal properties. The experimental protocols detailed in this guide provide a framework for the robust and reliable characterization of such crystalline materials, in line with regulatory expectations for pharmaceutical development.

While the available XRPD and DSC data provide valuable fingerprints for these crystalline forms, a complete understanding of their three-dimensional atomic arrangement awaits public disclosure of single-crystal X-ray diffraction data. Such data would provide definitive information on the unit cell parameters, space group, and the precise arrangement of the this compound, sodium, and water molecules within the crystal lattice. This level of detail is invaluable for understanding the intermolecular interactions that govern the physical properties of the API and for computational modeling of its behavior. Further research and publication in this area would be of significant benefit to the pharmaceutical science community.

References

- 1. curiaglobal.com [curiaglobal.com]

- 2. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 9. ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information | FDA [fda.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Federal Register :: Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability [federalregister.gov]

- 13. particle.dk [particle.dk]

Preclinical Efficacy of Dexrabeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of Dexrabeprazole, the R-enantiomer of rabeprazole. This compound is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by selectively inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[1][2] Preclinical studies have demonstrated its potential as a potent anti-ulcer agent, often exhibiting greater efficacy than its racemic counterpart, rabeprazole.[1]

Mechanism of Action

This compound, like other PPIs, targets the final step in the gastric acid production pathway.[1] The drug accumulates in the acidic environment of the parietal cell canaliculus, where it is converted to its active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the proton pump.[1] This inhibition leads to a dose-dependent reduction in both basal and stimulated gastric acid secretion.[3] Animal studies have indicated that this compound has a more potent in vivo inhibitory effect on H+/K+-ATPase activity compared to rabeprazole and its S(-)-isomer, despite similar in vitro effects.

In Vivo Efficacy in Animal Models of Gastric Ulcer

The anti-ulcer efficacy of this compound has been evaluated in various well-established rat models of gastric ulceration. These models mimic different aspects of ulcer pathogenesis in humans.

Summary of Preclinical Efficacy Data

| Animal Model | Key Findings | Reference |

| Pyloric Ligation-Induced Ulcer | This compound demonstrated a significant and dose-dependent reduction in ulcer formation compared to control groups. Its potency was reported to be superior to that of rabeprazole and the S(-)-isomer at equivalent doses. | [4] |

| Indomethacin-Induced Ulcer | In this NSAID-induced ulcer model, this compound showed significant protection against gastric mucosal damage. The protective effect was observed to be more potent than that of rabeprazole. | [4] |

| Water-Immersion Restraint Stress-Induced Ulcer | This compound significantly inhibited the formation of stress-induced gastric lesions. Its efficacy was found to be greater than both rabeprazole and the S(-)-isomer in this model. | [4] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below. These protocols are based on standard pharmacological procedures for evaluating anti-ulcer agents.

Pyloric Ligation-Induced Ulcer Model in Rats

Objective: To assess the effect of this compound on gastric acid secretion and ulcer formation due to acid accumulation.

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are fasted for 24 hours with free access to water.

-

Procedure:

-

Animals are anesthetized (e.g., with ether or isoflurane).

-

A midline abdominal incision is made, and the pyloric end of the stomach is carefully ligated without obstructing blood flow.

-

The abdominal wall is sutured.

-

-

Drug Administration: this compound, rabeprazole, or vehicle (control) is administered orally or intraperitoneally immediately after pyloric ligation.

-

Observation Period: The animals are kept for 4-6 hours after the surgery.

-

Evaluation:

-

Animals are sacrificed, and the stomach is removed.

-

The gastric contents are collected to measure the volume, pH, and total acidity (titrated against 0.01 N NaOH).

-

The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers.

-

The ulcer index is scored based on the number and severity of lesions.

-

Indomethacin-Induced Ulcer Model in Rats

Objective: To evaluate the cytoprotective effect of this compound against NSAID-induced gastric damage.

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are fasted for 24 hours with free access to water.

-

Procedure:

-

Gastric ulcers are induced by a single oral or subcutaneous administration of indomethacin (e.g., 20-30 mg/kg).

-

-

Drug Administration: this compound, a reference drug (e.g., ranitidine), or vehicle is administered 30 minutes before or concurrently with indomethacin.

-

Observation Period: Animals are observed for 4-6 hours after indomethacin administration.

-

Evaluation:

-

Animals are sacrificed, and the stomachs are removed.

-

The stomachs are opened, and the ulcer index is determined by scoring the number and severity of mucosal lesions.

-

Water-Immersion Restraint Stress (WIRS)-Induced Ulcer Model in Rats

Objective: To assess the efficacy of this compound in preventing stress-induced gastric lesions.

Methodology:

-

Animal Model: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.

-

Procedure:

-

The rats are placed in a restraint cage.

-

The cage is then immersed vertically in a water bath maintained at 20-22°C to the level of the xiphoid process for a period of 6-8 hours.

-

-

Drug Administration: this compound, a reference drug, or vehicle is administered orally 30 minutes before the induction of stress.

-

Evaluation:

-

After the stress period, the animals are sacrificed.

-

The stomachs are removed, opened along the greater curvature, and examined for lesions in the glandular region.

-

The ulcer index is calculated based on the total length of the lesions.

-

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the proton pump enzyme.

Methodology:

-

Enzyme Preparation:

-

H+/K+-ATPase-rich microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

-

-

Assay Procedure:

-

The reaction mixture contains the microsomal preparation, a buffer (e.g., Tris-HCl), MgCl2, and KCl.

-

This compound at various concentrations is pre-incubated with the enzyme preparation.

-

The reaction is initiated by the addition of ATP.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.

-

-

Data Analysis:

-

The percentage inhibition of H+/K+-ATPase activity is calculated for each concentration of this compound.

-

Pharmacokinetics

Preclinical pharmacokinetic studies, primarily in beagle dogs, have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. While comprehensive data is limited in publicly available literature, some key parameters have been reported in the context of formulation development.

| Parameter | Finding | Reference |

| Bioavailability | A study on an enteric-coated tablet formulation of this compound in beagle dogs demonstrated a dose-proportional pharmacokinetic profile. | [5] |

| Cmax and AUC | Pharmacokinetic studies on related proton pump inhibitors like dexlansoprazole in beagle dogs have reported mean Cmax values in the range of 1498.2 to 1643.0 ng/mL and AUC0-t values around 3684.9 to 4094.5 ng·h/mL for a 30 mg dose. Specific values for this compound are not consistently reported across publicly available studies. | [6] |

Visualizations

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

Caption: Signaling pathways for gastric acid secretion and inhibition by this compound.

Experimental Workflow for In Vivo Ulcer Models

Caption: Generalized experimental workflow for in vivo gastric ulcer models.

Logical Relationship of this compound's Anti-Ulcer Effect

Caption: Logical flow of this compound's anti-ulcer mechanism.

References

- 1. Pharmacokinetic evaluation of differential drug release formulations of rabeprazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Rabeprazole | C18H21N3O3S | CID 9906855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dexrabeprazole's Interaction with the Gastric Proton Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Covalent Inhibition of the Gastric H+/K+-ATPase

Like all PPIs, dexrabeprazole is a prodrug that requires activation in an acidic environment.[4] The molecule accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, the enzyme responsible for the final step of acid secretion.[4] This irreversible inhibition effectively inactivates the proton pump.

Rabeprazole, the racemic mixture containing this compound, is noted for its high acid dissociation constant (pKa), which allows for a more rapid conversion to its active form compared to other PPIs like omeprazole.[5][6] This translates to a faster onset of proton pump inhibition.[6] In vitro studies using isolated gastric vesicles have demonstrated that rabeprazole achieves near-maximal inhibition of the proton pump significantly faster than lansoprazole, omeprazole, or pantoprazole.[6]

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the mechanism of action of this compound, from its systemic absorption to the final inhibition of the gastric H+/K+-ATPase.

Quantitative Analysis of Binding Affinity

A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity of this compound (e.g., K_i, IC50) to the gastric H+/K+-ATPase. However, comparative data for the racemate, rabeprazole, provides valuable insights into its potency.

| Parameter | Drug | Value/Observation | Source |

| Relative Potency | Racemic Rabeprazole vs. Omeprazole | ~3 times more potent in inhibiting acid secretion in isolated rabbit gastric vesicles. | [5] |

| pKa | Racemic Rabeprazole | ~5.0 | [6] |

| Lansoprazole | 4.0 | [6] | |

| Omeprazole | 4.0 | [6] | |

| Pantoprazole | 3.0 | [6] | |

| Activation Half-Life at pH 1.2 | Racemic Rabeprazole | 1.3 minutes | [6] |

| Lansoprazole | 2.0 minutes | [6] | |

| Omeprazole | 2.8 minutes | [6] | |

| Pantoprazole | 4.6 minutes | [6] | |

| Activation Half-Life at pH 5.1 | Racemic Rabeprazole | 7.2 minutes | [6] |

| Lansoprazole | 90 minutes | [6] | |

| Omeprazole | 84 minutes | [6] | |

| Pantoprazole | 282 minutes | [6] | |

| Clinical Efficacy | This compound (10 mg/day) vs. Esomeprazole (20 mg/day) | Equally effective in the treatment of non-erosive GERD. | [7][8][9] |

Note: The lack of specific binding affinity data for this compound represents a significant data gap in the current literature. The provided data for racemic rabeprazole should be interpreted with caution, as the individual enantiomers may exhibit different binding characteristics.

Experimental Protocols

The following protocols are representative methodologies for determining the binding affinity and inhibitory activity of proton pump inhibitors like this compound.

H+/K+-ATPase Inhibition Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the activity of the H+/K+-ATPase by 50%.

4.1.1 Preparation of H+/K+-ATPase-Enriched Gastric Vesicles

-

Tissue Source: Fresh porcine or rabbit gastric mucosa is commonly used.

-

Homogenization: The mucosa is minced and homogenized in a buffered sucrose solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) on ice.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the microsomes.

-

Resuspension and Storage: The final microsomal pellet is resuspended in a suitable buffer and can be stored at -80°C. Protein concentration is determined using a standard method like the Bradford or BCA assay.

4.1.2 ATPase Activity Measurement

-

Reaction Mixture: A reaction mixture is prepared containing the H+/K+-ATPase-enriched vesicles, a buffer (e.g., Tris-HCl), MgCl2, KCl, and an ionophore such as valinomycin to facilitate K+ transport.

-

Inhibitor Incubation: Varying concentrations of this compound are added to the reaction mixture and pre-incubated to allow for activation and binding. A control group without the inhibitor is included to determine maximal enzyme activity.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

-

Termination and Phosphate Quantification: After a defined incubation period at 37°C, the reaction is stopped (e.g., with trichloroacetic acid). The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., Fiske-Subbarow method).

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Radioligand Binding Assay (for determining K_i)

This assay measures the affinity of a drug for a receptor by assessing its ability to displace a radiolabeled ligand.

4.2.1 Competitive Binding Assay Protocol

-

Materials:

-

H+/K+-ATPase-enriched gastric vesicles (prepared as described above).

-

A suitable radiolabeled ligand that binds reversibly to the proton pump (e.g., a radiolabeled potassium-competitive acid blocker).

-

A range of concentrations of unlabeled this compound.

-

-

Incubation: The gastric vesicles are incubated in a buffer containing the radiolabeled ligand at a fixed concentration and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the vesicles with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 of this compound for displacing the radioligand is determined. The K_i value can then be calculated using the Cheng-Prusoff equation: K_i = IC50 / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow Diagram

Conclusion

This compound is a potent proton pump inhibitor that acts through the irreversible covalent inhibition of the gastric H+/K+-ATPase. Its rapid activation, a characteristic inherited from its racemic parent compound rabeprazole, suggests a fast onset of action. While direct quantitative data on its binding affinity remain to be fully elucidated in the public domain, the available evidence points to a high potency. The experimental protocols outlined in this guide provide a framework for future research to precisely quantify the binding kinetics of this compound and further refine our understanding of its interaction with the gastric proton pump. Such studies are crucial for the continued development and optimization of acid-suppressive therapies.

References

- 1. Recent advances in chirally pure proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chirally pure proton pump inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Efficacy and safety comparative study of this compound vs. esomeprazole for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gacetamedicademexico.com [gacetamedicademexico.com]

Molecular Modeling of Dexrabeprazole-ATPase Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrabeprazole, the S-enantiomer of rabeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase, commonly known as the proton pump.[1][2][3] Understanding the molecular interactions between this compound and its target is crucial for rational drug design and the development of more effective therapeutics for acid-related disorders. This technical guide provides an in-depth overview of the computational approaches used to model this interaction, including detailed experimental protocols, quantitative data analysis, and visual representations of the key processes involved.

Proton pump inhibitors are prodrugs that require activation in the acidic environment of the stomach's parietal cells.[4] Once activated, they form a covalent bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[5][6][7] Molecular modeling techniques, such as homology modeling, molecular docking, and molecular dynamics simulations, have become indispensable tools for elucidating the intricacies of this process at an atomic level.

Data Presentation

While specific binding energy and molecular dynamics data for the direct interaction of this compound with H+/K+-ATPase are not extensively available in publicly accessible literature, we can compile and compare related quantitative data for rabeprazole and other PPIs to provide a comprehensive overview.

Table 1: Comparative Inhibitory Activity of Proton Pump Inhibitors

| Parameter | Rabeprazole | Omeprazole | Key Observations |

| IC50 (H+/K+-ATPase) | Reported to be ~3 times more potent than omeprazole in inhibiting acid secretion in isolated rabbit gastric vesicles.[4] | 1.1 µM (porcine ATPase), 2.4 µM (gastric membrane vesicles)[4] | Rabeprazole demonstrates higher potency in functional assays of acid secretion. |

| Ki (CYP2C19 Inhibition) | Not explicitly found for H+/K+-ATPase | 2-6 µM[4] | Direct Ki values for H+/K+-ATPase are not well-documented in comparative studies. |

| Binding Site (Cysteine Residues) | Binds to cysteine residues on the H+/K+-ATPase. | Cys813 and Cys892[4] | The precise cysteine residues targeted by rabeprazole can vary. |

| pKa | ~5.0[4] | ~4.0[4] | Rabeprazole's higher pKa allows for faster activation at a less acidic pH. |

Table 2: Representative Molecular Docking and Dynamics Data for Small Molecule Inhibitors (Illustrative)

| Parameter | Value Range | Significance |

| Binding Energy (kcal/mol) | -6 to -12 | Indicates the strength of the non-covalent interaction between the ligand and the protein. More negative values suggest stronger binding.[8][9] |

| Inhibition Constant (Ki) (µM) | 0.1 to 10 | Represents the concentration of inhibitor required to produce half-maximum inhibition. Lower values indicate greater potency.[5] |

| RMSD (Å) | 1 to 3 | Measures the average distance between the atoms of the ligand or protein backbone in different conformations during a simulation. Lower, stable values suggest the complex is in a stable conformation.[10][11][12] |

Experimental Protocols

Homology Modeling of H+/K+-ATPase

Since the experimental three-dimensional structure of the human H+/K+-ATPase is not always readily available, homology modeling is a crucial first step. This computational technique constructs a 3D model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template).[13]

Methodology:

-

Template Selection: